molecular formula C17H16N2O4S B2543260 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312603-89-7

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2543260
CAS No.: 312603-89-7
M. Wt: 344.39
InChI Key: CJOHJMDNGBUZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2,4-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to its antimicrobial and anti-cancer effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2,4-dimethoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of methoxy groups on both the benzene and benzothiazole rings, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-10-4-6-12(14(8-10)23-3)16(20)19-17-18-13-7-5-11(22-2)9-15(13)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOHJMDNGBUZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.